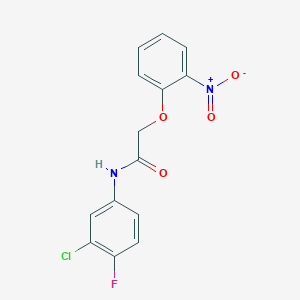
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method to synthesize 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride. This reaction yields the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use as an intermediate in various chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield different substituted benzene derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized as a solvent and catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene: Similar in structure but with different positioning of the chlorine and fluorine atoms
Uniqueness
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is unique due to its specific arrangement of chlorine, fluorine, and trifluoroethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C8H5ClF4 |
|---|---|
Poids moléculaire |
212.57 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2 |
Clé InChI |
VBYCTYJZLFHCLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)


![Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12455288.png)
![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)

![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)

![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)
